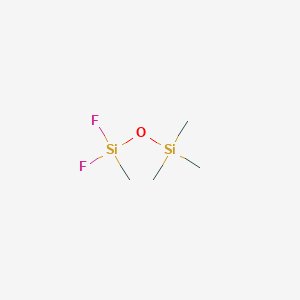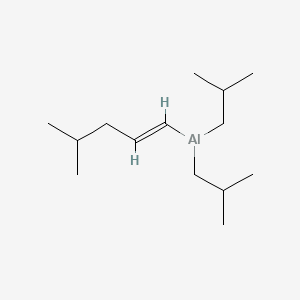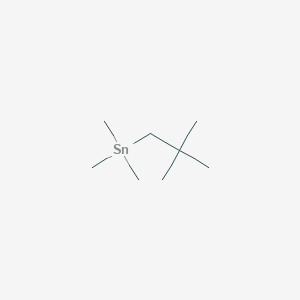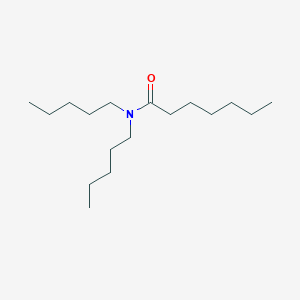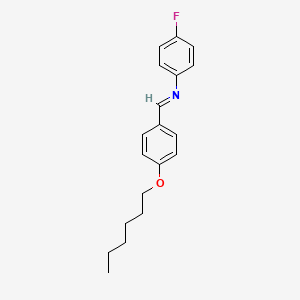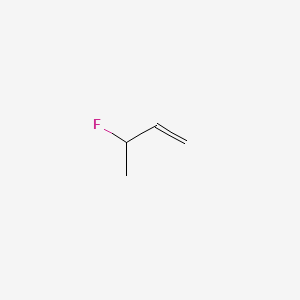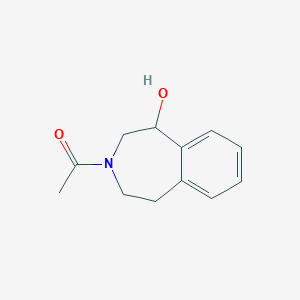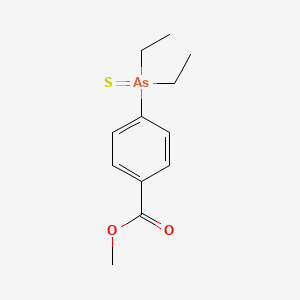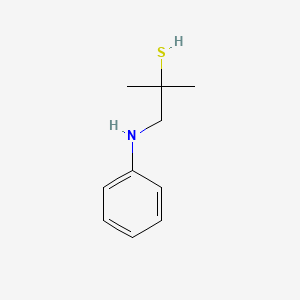
2-Propanethiol, 1-anilino-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanethiol, 1-anilino-2-methyl-: is an organic compound that belongs to the class of thiols. Thiols are characterized by the presence of a sulfhydryl (-SH) group. . It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propanethiol, 1-anilino-2-methyl- can be achieved through several methods. One common method involves the reaction of aniline with 2-methyl-2-propanethiol under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of 2-Propanethiol, 1-anilino-2-methyl- may involve more advanced techniques and equipment. The process often includes the use of high-purity reactants and precise control of reaction parameters to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Propanethiol, 1-anilino-2-methyl- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The aniline group can participate in substitution reactions with other reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, acids.
Major Products Formed:
Disulfides: Formed through oxidation.
Amines: Formed through reduction.
Substituted Anilines: Formed through substitution reactions.
Scientific Research Applications
2-Propanethiol, 1-anilino-2-methyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Propanethiol, 1-anilino-2-methyl- involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The aniline group can interact with various receptors and pathways, leading to different biological effects .
Comparison with Similar Compounds
- 1-Amino-2-methylpropane-2-thiol
- 2-Methyl-2-propanethiol
- 1-Anilino-2-methyl-2-propanethiol
Comparison: 2-Propanethiol, 1-anilino-2-methyl- is unique due to the presence of both an aniline and a thiol group, which allows it to participate in a wide range of chemical reactions. Its structure provides distinct reactivity compared to other similar compounds, making it valuable in various applications .
Properties
CAS No. |
54410-26-3 |
|---|---|
Molecular Formula |
C10H15NS |
Molecular Weight |
181.30 g/mol |
IUPAC Name |
1-anilino-2-methylpropane-2-thiol |
InChI |
InChI=1S/C10H15NS/c1-10(2,12)8-11-9-6-4-3-5-7-9/h3-7,11-12H,8H2,1-2H3 |
InChI Key |
ZVYNGWGESDJLPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC1=CC=CC=C1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,3-Trimethyl-2-azabicyclo[2.2.2]octan-5-YL octadecanoate](/img/structure/B14630854.png)
![Benzyl [4-(methanesulfinyl)-3-oxobutyl]carbamate](/img/structure/B14630859.png)

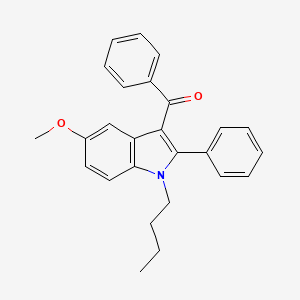

![(5aS,9aS)-4-Benzyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine](/img/structure/B14630884.png)
